molecular formula C21H27N5O2S2 B2582540 N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358375-16-2

N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2582540
CAS No.: 1358375-16-2
M. Wt: 445.6
InChI Key: ZXOSBELQYIZUDT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core, a bicyclic system known for its pharmacological relevance. The molecule is substituted at position 5 with a thioacetamide group (via a sulfur linkage), which is further modified with a cyclohexyl moiety. The 6-position is functionalized with a thiophen-2-ylmethyl group, introducing aromatic sulfur heterocyclicity, while the 1- and 3-positions are occupied by ethyl and methyl groups, respectively.

The synthesis likely involves alkylation of a pyrazolopyrimidine-thiol intermediate with a chloroacetamide derivative, analogous to methods described for thiopyrimidine alkylation (e.g., using sodium methylate and N-substituted chloroacetamides) . The thiophene substituent may enhance lipophilicity and binding affinity compared to phenyl or aliphatic analogs .

Properties

IUPAC Name

N-cyclohexyl-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S2/c1-3-26-19-18(14(2)24-26)23-21(25(20(19)28)12-16-10-7-11-29-16)30-13-17(27)22-15-8-5-4-6-9-15/h7,10-11,15H,3-6,8-9,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOSBELQYIZUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several classes of heterocycles, including thiazolo[3,2-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrano[2,3-d]thiazoles. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / Class Core Structure Key Substituents Biological Activity / Properties Synthesis Method Reference ID
Target Compound Pyrazolo[4,3-d]pyrimidine 6-(Thiophen-2-ylmethyl), 5-(thioacetamide-cyclohexyl), 1-ethyl, 3-methyl Hypothesized antimicrobial/kinase inhibition (based on thiophene and acetamide motifs) Likely alkylation of pyrazolopyrimidine-thiol with chloroacetamide derivative
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-(2,4,6-trimethoxybenzylidene), 5-phenyl, 7-methyl Crystallographic Puckered pyrimidine ring (flattened boat), dihedral angle 80.94° with benzene Reflux with acetic acid/anhydride, recrystallization (78% yield)
2-(N-cyclohexyl-2-cyanoacetamide)-thiazolo[3,2-a]pyridines Thiazolo[3,2-a]pyridine N-cyclohexyl-2-cyanoacetamide, fused thiazole-pyridine Antimicrobial activity demonstrated (broad-spectrum) Reaction of N-cyclohexyl-2-cyanoacetamide with thioglycolic acid
Imidazo[2,1-a][1,2,4]triazolo[1,5-c]pyrimidine Imidazo-triazolo-pyrimidine Fused imidazole, triazole, pyrimidine Potential CNS activity (structural similarity to adenosine analogs) Multi-step cyclization (specifics not detailed in evidence)

Key Findings:

Structural Flexibility vs. Bioactivity: The target compound’s thiophen-2-ylmethyl group distinguishes it from phenyl-substituted analogs (e.g., ’s thiazolo[3,2-a]pyrimidine). Thiophene’s electron-rich nature may improve interactions with hydrophobic enzyme pockets compared to phenyl . The cyclohexyl acetamide moiety could enhance metabolic stability over smaller alkyl or aryl groups, as seen in N-cyclohexyl-2-cyanoacetamide derivatives with demonstrated antimicrobial potency .

Synthesis Efficiency :

  • The target compound’s synthesis likely mirrors ’s alkylation of thiopyrimidines with chloroacetamides (yields ~70–80%), whereas ’s thiazolo[3,2-a]pyrimidine required 8–10 hours of reflux for 78% yield .

Crystallographic Insights :

  • The flattened boat conformation of the pyrimidine ring in ’s analog suggests moderate planarity, which may influence solubility and crystal packing. The target compound’s pyrazolo[4,3-d]pyrimidine core is expected to adopt a similar puckered conformation .

Biological Performance :

  • While direct data for the target compound is absent, structurally related N-cyclohexyl acetamide derivatives () showed antimicrobial activity, suggesting the thioacetamide and thiophene groups in the target molecule may synergize for enhanced efficacy .

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